
T-1095A: A Comparative Analysis of Efficacy
with Leading SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: T-1095A

Cat. No.: B1681200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of T-1095A, an

active metabolite of the sodium-glucose cotransporter (SGLT) inhibitor T-1095, with established

SGLT2 inhibitors: canagliflozin, dapagliflozin, and empagliflozin. The data presented is collated

from various preclinical studies to offer a comparative overview for research and drug

development purposes.

Mechanism of Action: SGLT Inhibition
Sodium-glucose cotransporters, primarily SGLT1 and SGLT2, are responsible for glucose

reabsorption in the kidneys. SGLT2, located in the S1 segment of the proximal tubule, accounts

for approximately 90% of this reabsorption. Inhibition of SGLT2 leads to increased urinary

glucose excretion, thereby lowering blood glucose levels. This insulin-independent mechanism

makes SGLT2 inhibitors a valuable therapeutic class for managing type 2 diabetes.

Caption: Mechanism of SGLT2 Inhibition.

Comparative Efficacy Data
The following tables summarize the available preclinical data for T-1095A and other leading

SGLT2 inhibitors. It is crucial to note that these values are derived from different studies and

experimental conditions, which may influence the results. Direct head-to-head comparative

studies are limited.
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Table 1: In Vitro SGLT Inhibitory Activity (IC50, nM)

Compound SGLT1 SGLT2
Selectivity
(SGLT1/SGLT2)

T-1095A - - -

Canagliflozin ~660 ~4.2 ~155

Dapagliflozin ~1400 ~1.1 ~1200

Empagliflozin ~8300 ~3.1 ~2700

Note: Specific IC50 values for T-1095A were not available in the reviewed literature.

Canagliflozin shows relatively lower selectivity compared to dapagliflozin and empagliflozin.[1]

[2]

Table 2: Preclinical Efficacy in Diabetic Animal Models
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Compound Animal Model Dose Key Findings

T-1095
Streptozotocin (STZ)-

induced diabetic rats

30-100 mg/kg (single

oral dose)

Markedly lowered

blood glucose levels

with a concomitant

increase in urinary

glucose excretion.[3]

STZ-induced diabetic

rats

0.03% and 0.1% in

diet (4 weeks)

Improved

hyperglycemia and

dose-dependently

decreased HbA1c.[4]

[5]

db/db mice
0.03% and 0.1% in

diet (12 weeks)

Decreased blood

glucose and HbA1c

levels.[6]

Canagliflozin - - -

Dapagliflozin
Zucker diabetic fatty

rats

1 mg/kg (single oral

dose)

Reduced fasting

plasma glucose from

approximately 20 mM

to 5.5 mM.

Empagliflozin - - -

Note: The data for T-1095 represents the prodrug of T-1095A. Direct comparative in vivo

studies with other SGLT2 inhibitors under identical conditions are not readily available.

Experimental Protocols
Induction of Diabetes in Rodent Models
A common method for inducing type 1 diabetes in preclinical research is through the

administration of streptozotocin (STZ).
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Caption: Workflow for STZ-induced diabetes model.

Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats[7][8][9][10]

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least

one week.
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Induction: A freshly prepared solution of STZ in cold citrate buffer (pH 4.5) is injected

intraperitoneally (i.p.) or intravenously (i.v.). A typical single high dose is 50-65 mg/kg.

Confirmation of Diabetes: Blood glucose levels are monitored periodically. Diabetes is

typically confirmed when fasting blood glucose levels are consistently elevated (e.g., >250

mg/dL) for a specified period after STZ administration.

Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose tolerance.

Protocol: Oral Glucose Tolerance Test (OGTT) in Rodents[11][12][13][14]

Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.

Baseline Blood Sample: A baseline blood sample is collected (time 0).

Glucose Administration: A concentrated glucose solution (e.g., 2 g/kg body weight) is

administered orally via gavage.

Blood Sampling: Blood samples are collected at various time points after glucose

administration (e.g., 15, 30, 60, 90, and 120 minutes).

Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose

tolerance.

Measurement of Urinary Glucose Excretion
This assay quantifies the amount of glucose excreted in the urine, a direct measure of SGLT

inhibitor efficacy.

Protocol: 24-Hour Urinary Glucose Excretion in Rodents[15][16][17]

Metabolic Cages: Animals are housed individually in metabolic cages that are designed to

separate urine and feces.
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Acclimatization: A period of acclimatization to the metabolic cages is necessary.

Urine Collection: Urine is collected over a 24-hour period.

Volume Measurement: The total volume of urine collected is measured.

Glucose Concentration: The glucose concentration in the urine is determined using a

suitable assay (e.g., a glucose oxidase-based assay).

Calculation: Total urinary glucose excretion is calculated by multiplying the urine volume by

the glucose concentration.

Conclusion
The available preclinical data indicates that T-1095, the prodrug of T-1095A, demonstrates

significant glucose-lowering effects in diabetic animal models, consistent with the mechanism

of SGLT inhibition. However, a direct, quantitative comparison of the in vivo efficacy of T-1095A
with canagliflozin, dapagliflozin, and empagliflozin is challenging due to the lack of head-to-

head studies. Based on in vitro data, dapagliflozin and empagliflozin exhibit higher selectivity

for SGLT2 over SGLT1 compared to canagliflozin.[1][2] Further research involving direct

comparative studies under standardized experimental conditions is necessary to definitively

establish the relative efficacy and therapeutic potential of T-1095A in the landscape of SGLT2

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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